molecular formula C22H27FN2O2 B2535969 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1448129-09-6

3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2535969
CAS No.: 1448129-09-6
M. Wt: 370.468
InChI Key: YACMOLGINZFYRA-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linking two aromatic moieties:

  • Aryl Group 1: 4-Fluoro-3-methylphenyl, providing halogenated and alkyl substituents for hydrophobic interactions.
  • Aryl Group 2: 4-(4-Methoxypiperidin-1-yl)phenyl, incorporating a methoxy-substituted piperidine ring, which enhances solubility and modulates receptor binding .

The structural design aims to balance lipophilicity (via methyl/fluoro groups) and hydrogen-bonding capacity (via the piperidine methoxy group). While direct biological data for this compound are unavailable in the provided evidence, its analogs highlight trends in structure-activity relationships (SAR).

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-16-15-17(3-9-21(16)23)4-10-22(26)24-18-5-7-19(8-6-18)25-13-11-20(27-2)12-14-25/h3,5-9,15,20H,4,10-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACMOLGINZFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 4-fluoro-3-methylbenzene, undergoes nitration to form 4-fluoro-3-methyl-nitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, yielding 4-fluoro-3-methylaniline.

    Coupling with Piperidine: The amine intermediate reacts with 4-(4-methoxypiperidin-1-yl)benzoyl chloride under basic conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

The compound 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a notable structure in medicinal chemistry, particularly due to its potential applications in pharmacology. This article explores its scientific research applications, focusing on biological activity, mechanisms of action, and relevant case studies.

Anticancer Applications

Research has indicated that compounds similar to this compound may exhibit anticancer properties . Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as PI3K/Akt and MAPK.

Key Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • Mechanisms of Action : Induction of apoptosis, inhibition of cell migration, and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-710Induction of apoptosis
A54915Inhibition of cell migration
HeLa12Cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown potential anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

Case Studies:

  • Anticancer Activity in Vivo : A study demonstrated that the compound reduced tumor size significantly in mouse models of breast cancer, with histological analysis revealing increased apoptosis in tumor tissues.
  • Inflammatory Response Modulation : Research indicated that treatment with this compound decreased levels of inflammatory markers in LPS-induced inflammation models in mice.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic ring and piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations

Substituent Effects :

  • Halogens (F/Cl) : Fluorine improves metabolic stability; chlorine increases steric bulk.
  • Methoxy vs. Oxo-Piperidine : Methoxy enhances solubility, while oxo groups reduce basicity.
  • Linkers (Ethoxy vs. Direct Bonding) : Ethoxy linkers increase flexibility but may reduce target affinity.

Synthetic Trends :

  • Yields for propanamide derivatives range widely (24–95%), influenced by purification methods (e.g., ACN crystallization vs. silica gel chromatography).

Biological Potential: While direct data for the target compound are lacking, analogs like 7b (IC50 = 4.9 µM) suggest that piperidine-containing propanamides are viable for therapeutic development .

Biological Activity

The compound 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide , also known by its CAS number 2228475-96-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₇FN₂O₃
  • Molecular Weight : 338.4 g/mol
PropertyValue
Molecular FormulaC₁₈H₂₇FN₂O₃
Molecular Weight338.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antidepressant and Anxiolytic Effects

Studies have shown that compounds with similar piperidine structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the methoxypiperidine moiety suggests potential anxiolytic and antidepressant properties due to modulation of these pathways.

2. Anticancer Activity

Recent investigations into σ receptor ligands have highlighted their roles in cancer therapy. Specifically, σ receptors (σ1 and σ2) have been implicated in various cellular processes, including apoptosis and proliferation. Compounds targeting these receptors may exhibit anticancer effects. The compound may similarly influence these pathways given its structural characteristics .

3. Analgesic Properties

The involvement of similar compounds in pain modulation has been documented, suggesting that this compound could possess analgesic properties. Its ability to modulate pain pathways through receptor interactions warrants further investigation.

The biological activity of the compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound's affinity for σ receptors may lead to alterations in intracellular signaling pathways that affect cell survival and proliferation.
  • Neurotransmitter Modulation : By influencing serotonin and dopamine levels, it may help alleviate symptoms associated with mood disorders.

Case Studies and Research Findings

A variety of studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Antidepressant Effects : A study demonstrated that similar piperidine derivatives exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels .
  • Anticancer Activity Investigation : Research indicated that σ receptor ligands could enhance apoptosis in cancer cells, suggesting a potential therapeutic role for compounds targeting these receptors .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and what are their critical steps?

The synthesis typically involves coupling aromatic amines with activated carboxylic acid derivatives. For example:

  • Amide bond formation : React 4-(4-methoxypiperidin-1-yl)aniline with 3-(4-fluoro-3-methylphenyl)propanoic acid using coupling agents like HBTU or oxalyl chloride in anhydrous solvents (e.g., dioxane or DMF) .
  • Purification : Column chromatography with gradients of dichloromethane/methanol (99:1 to 95:5) is recommended to isolate the product .
  • Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products like unreacted aniline or dimerization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C-NMR : Key signals include δ 3.81 ppm (methoxy group on piperidine), δ 7.06–7.92 ppm (aromatic protons), and δ 55.9 ppm (piperidine carbons) .
  • FTIR : Confirm amide C=O stretch at ~1622 cm⁻¹ and N-H stretch at ~3416 cm⁻¹ .
  • HPLC : Use C18 columns with methanol/water (70:30) mobile phase to verify purity ≥98% .

Q. What are the solubility properties and recommended storage conditions?

  • Solubility : Sparingly soluble in water; use DMSO or ethanol for dissolution. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across different cell lines?

  • Experimental design : Standardize assays using isogenic cell lines to control genetic variability. Include positive controls (e.g., known ACAT1 inhibitors like Sandoz 58-035) .
  • Data normalization : Normalize activity to protein concentration (e.g., IC50 values adjusted via Bradford assay) .
  • Contradiction analysis : Compare membrane permeability (logP) and intracellular accumulation via LC-MS to rule out pharmacokinetic variability .

Q. What strategies optimize the pharmacological profile of the piperidine moiety?

  • Structure-activity relationship (SAR) : Replace the 4-methoxy group with bulkier substituents (e.g., 4-ethoxy or 4-cyclopropylmethoxy) to enhance target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with ACAT1 .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess demethylation of the methoxy group. Introduce fluorine at the 3-position of the phenyl ring to block CYP450-mediated oxidation .

Q. How can synthetic challenges in coupling fluorophenyl and piperidinyl moieties be resolved?

  • Coupling agents : Replace HBTU with T3P® (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents (e.g., THF) .
  • Side reactions : Add molecular sieves (4Å) to scavenge water and prevent hydrolysis of the activated acid intermediate .
  • Scale-up : Use flow chemistry with immobilized catalysts (e.g., polymer-supported EDC) to improve reproducibility at >10 g scale .

Q. What in vivo models are suitable for evaluating bioavailability and toxicity?

  • Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0–24 h for LC-MS/MS analysis. Calculate AUC and Cmax to assess absorption .
  • Toxicity screening : Perform acute toxicity studies in zebrafish embryos (96-h LC50) to identify hepatotoxicity risks linked to piperidine metabolism .

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